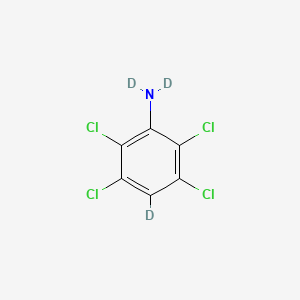

2,3,5,6-Tetrachloroaniline-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1219806-05-9 |

|---|---|

Molekularformel |

C6H3Cl4N |

Molekulargewicht |

233.9 g/mol |

IUPAC-Name |

2,3,5,6-tetrachloro-N,N,4-trideuterioaniline |

InChI |

InChI=1S/C6H3Cl4N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2/i1D/hD2 |

InChI-Schlüssel |

YTDHEFNWWHSXSU-AYQNKDEESA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1Cl)Cl)N([2H])[2H])Cl)Cl |

Kanonische SMILES |

C1=C(C(=C(C(=C1Cl)Cl)N)Cl)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Isotopic Purity of 2,3,5,6-Tetrachloroaniline-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of 2,3,5,6-tetrachloroaniline-d3, a deuterated analog of 2,3,5,6-tetrachloroaniline. This compound is a valuable internal standard for analytical applications, particularly in mass spectrometry-based methods for the detection and quantification of its unlabeled counterpart in various matrices. The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy and reliability of analytical measurements.

Isotopic Purity Data

The isotopic purity of this compound is typically reported as the atom percent of deuterium (B1214612) (D). Commercially available standards of this compound generally exhibit a high degree of isotopic enrichment. For instance, CDN Isotopes specifies an isotopic enrichment of 99 atom % D for their product[1].

For a comprehensive understanding of the isotopic composition, a detailed analysis of the distribution of different isotopic species is necessary. While a specific certificate of analysis for this compound was not publicly available, the following table represents a typical isotopic distribution for a deuterated standard with high enrichment, based on common findings for similar compounds.

| Isotopic Species | Description | Representative Abundance (%) |

| d3 | 2,3,5,6-tetrachloroaniline with 3 deuterium atoms | > 99 |

| d2 | 2,3,5,6-tetrachloroaniline with 2 deuterium atoms | < 1 |

| d1 | 2,3,5,6-tetrachloroaniline with 1 deuterium atom | < 0.5 |

| d0 | Unlabeled 2,3,5,6-tetrachloroaniline | < 0.1 |

Note: The values presented in this table are representative and may vary between different batches and suppliers. For precise data, always refer to the Certificate of Analysis provided with the specific standard.

Experimental Determination of Isotopic Purity

The isotopic purity of this compound is experimentally determined using mass spectrometry (MS), often coupled with a chromatographic separation technique such as gas chromatography (GC) or liquid chromatography (LC). High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose due to its ability to resolve ions with very small mass differences.

Key Methodologies

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for the analysis of volatile and semi-volatile compounds like tetrachloroanilines. The sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is measured. For isotopic purity analysis, the relative intensities of the molecular ion peaks corresponding to the different isotopic species (d3, d2, d1, d0) are compared.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for determining isotopic purity, especially for non-volatile or thermally labile compounds. The compound is first separated by LC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for this type of analysis.

Experimental Protocol: Isotopic Purity Determination by GC-MS

The following is a generalized protocol for the determination of the isotopic purity of this compound by GC-MS.

1. Sample Preparation:

- Accurately weigh a small amount of the this compound standard.

- Dissolve the standard in a high-purity solvent (e.g., toluene, hexane, or acetone) to a known concentration (e.g., 100 µg/mL).

- Perform serial dilutions to obtain a working solution suitable for GC-MS analysis (e.g., 1 µg/mL).

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC System (or equivalent).

- Mass Spectrometer: Agilent 5977B MSD (or equivalent).

- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

- Injection Volume: 1 µL.

- Injector Temperature: 250°C.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Oven Temperature Program:

- Initial temperature: 100°C, hold for 1 minute.

- Ramp: 10°C/min to 280°C.

- Hold: 5 minutes at 280°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Analyzer Mode: Full Scan (e.g., m/z 50-300) to identify the molecular ion cluster.

- Data Acquisition: Acquire data in full scan mode to observe the entire mass spectrum and confirm the identity of the compound. For quantitative isotopic analysis, selected ion monitoring (SIM) can be used to monitor the specific ions of interest.

3. Data Analysis and Isotopic Purity Calculation:

- Identify the retention time of this compound from the total ion chromatogram.

- Obtain the mass spectrum corresponding to the chromatographic peak.

- Identify the molecular ion cluster. The theoretical monoisotopic mass of the unlabeled compound (C₆H₃Cl₄N) is approximately 228.9 g/mol . For the d3 analog (C₆D₃Cl₄N), the expected monoisotopic mass will be approximately 231.9 g/mol . Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic cluster of peaks.

- Determine the integrated peak areas for the molecular ions of each isotopic species (d3, d2, d1, and d0).

- Correct the observed peak areas for the natural isotopic abundance of carbon-13.

- Calculate the percentage of each isotopic species relative to the total integrated area of all species. The isotopic purity is reported as the percentage of the d3 species.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in determining the isotopic purity of this compound.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,3,5,6-Tetrachloroaniline-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2,3,5,6-tetrachloroaniline-d3, an isotopically labeled compound valuable as an internal standard for quantitative analysis.[1] Due to its structural similarity to the parent compound, 2,3,5,6-tetrachloroaniline (B43135), it is particularly useful in mass spectrometry-based analytical methods such as GC-MS and LC-MS.[1] This document outlines a plausible synthetic route, detailed characterization methodologies, and presents key analytical data in a structured format.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,3,5,6-tetrachloro-N,N,4-trideuterioaniline | [2][3] |

| Molecular Formula | C₆D₃Cl₄N | [3] |

| Molecular Weight | 233.93 g/mol | [3] |

| Unlabeled CAS Number | 3481-20-7 | [2][3] |

| Isotopic Enrichment | Typically ≥98 atom % D | [4] |

| Appearance | Solid |

Synthesis Protocol

Reaction: 2,3,5,6-Tetrachloroaniline + D₂O/DCl → this compound

Materials:

-

2,3,5,6-Tetrachloroaniline

-

Deuterium (B1214612) oxide (D₂O, 99.9 atom % D)

-

Deuterium chloride (DCl in D₂O, 35 wt. %, 99 atom % D)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Dichloromethane (B109758) (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2,3,5,6-tetrachloroaniline (1.0 eq) in deuterium oxide.

-

Add a catalytic amount of deuterium chloride to the suspension to facilitate the H-D exchange.

-

Heat the mixture to reflux and maintain for 24-48 hours with vigorous stirring.

-

Monitor the reaction progress by taking small aliquots, quenching with H₂O, extracting with an organic solvent, and analyzing by GC-MS to determine the degree of deuteration.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by the careful addition of a base (e.g., Na₂CO₃).

-

Extract the product with dichloromethane (3x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound.

Synthesis workflow for this compound.

Characterization

The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS is an ideal method for separating the deuterated compound from any residual unlabeled starting material and for confirming its molecular weight.

Experimental Protocol: GC-MS Analysis

-

Injector: Splitless mode at 250°C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 300.

Expected Mass Spectrum Data: The mass spectrum of this compound will exhibit a molecular ion peak ([M]⁺) at m/z corresponding to its deuterated molecular weight. The isotopic cluster pattern for the molecular ion will be characteristic of a compound containing four chlorine atoms.

| Compound | Molecular Formula | Molecular Weight (monoisotopic) | Expected [M]⁺ (m/z) |

| 2,3,5,6-Tetrachloroaniline | C₆H₃Cl₄N | 228.90 | 229, 231, 233... |

| This compound | C₆D₃Cl₄N | 231.92 | 232, 234, 236... |

Note: The expected m/z values are for the most abundant isotopologues. The full isotopic pattern should be analyzed to confirm the composition.

NMR spectroscopy is used to confirm the positions of deuteration.

Experimental Protocol: NMR Analysis

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).

-

Spectrometer: 400 MHz or higher.

-

Experiments: ¹H NMR, ¹³C NMR.

Expected NMR Data:

-

¹H NMR: In the proton NMR spectrum of 2,3,5,6-tetrachloroaniline, a singlet corresponding to the C4-H proton and a broad singlet for the -NH₂ protons are observed. For the d3-labeled compound, the signal for the C4-H proton would be absent or significantly diminished, and the -NH₂ signal would also be absent, confirming deuteration at these positions.

-

¹³C NMR: The carbon spectrum will be very similar to the unlabeled compound. The C-D carbons may show a triplet multiplicity due to deuterium coupling and a slight upfield shift.

Analytical workflow for the characterization of this compound.

Applications

This compound is primarily used as an internal standard in analytical chemistry.[1] Its key applications include:

-

Environmental Monitoring: For the quantification of tetrachloroaniline residues in soil, water, and biological samples.

-

Toxicology Studies: As a tracer to study the metabolic pathways and pharmacokinetic profiles of chlorinated anilines.[1]

-

Drug Development: In instances where chlorinated aniline (B41778) moieties are present in drug candidates or their metabolites, to ensure accurate quantification in complex biological matrices.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers should adapt and optimize these generalized protocols based on their specific laboratory conditions and analytical requirements.

References

Technical Guide: 2,3,5,6-Tetrachloroaniline-d3 for Advanced Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,3,5,6-tetrachloroaniline-d3, a critical internal standard for the quantitative analysis of its corresponding non-labeled analog, 2,3,5,6-tetrachloroaniline (B43135). This document outlines its chemical properties, detailed experimental protocols for its application in mass spectrometry-based methods, and a proposed microbial degradation pathway for the parent compound.

Core Compound Data

This compound is a stable, isotopically labeled version of 2,3,5,6-tetrachloroaniline, where three deuterium (B1214612) atoms have been incorporated into the molecule. This labeling makes it an ideal internal standard for quantitative analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), as it co-elutes with the analyte of interest and exhibits nearly identical chemical and physical properties, while being distinguishable by its mass.[1]

| Property | Value |

| CAS Number | 1219806-05-9 |

| Molecular Weight | 233.93 g/mol |

| Chemical Formula | C₆D₃Cl₄N |

| Synonyms | This compound, 2,3,5,6-Tetrachlorobenzenamine-d3 |

| Appearance | Solid (typical) |

| Primary Application | Internal standard for quantitative analysis |

Analytical Workflow and Methodologies

The primary application of this compound is as an internal standard to improve the accuracy and precision of quantitative analytical methods by correcting for variations in sample preparation, extraction efficiency, and instrument response.

Representative Experimental Protocol: Analysis of 2,3,5,6-Tetrachloroaniline in Water Samples

This protocol is a representative method for the analysis of 2,3,5,6-tetrachloroaniline in water, utilizing this compound as an internal standard, followed by GC-MS analysis. This protocol is based on general principles outlined in EPA methodologies for chloroanilines and may require optimization for specific matrices and instrumentation.[2]

1. Materials and Reagents

-

2,3,5,6-Tetrachloroaniline analytical standard

-

This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)

-

High-purity solvents (e.g., methylene (B1212753) chloride, hexane, acetone)

-

Anhydrous sodium sulfate

-

Reagent water

-

Sample collection bottles

-

Separatory funnel (1 L)

-

Concentrator apparatus (e.g., Kuderna-Danish)

-

Gas chromatograph with a mass selective detector (GC-MS)

2. Sample Preparation and Extraction

-

Collect a 1-liter water sample in a clean glass bottle.

-

Adjust the sample pH to >11 with 5N NaOH.[3]

-

Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution to yield a concentration of 100 ng/L).

-

Transfer the sample to a 1 L separatory funnel.

-

Perform a liquid-liquid extraction by adding 60 mL of methylene chloride and shaking vigorously for 2 minutes. Allow the layers to separate and collect the organic layer. Repeat the extraction two more times with fresh portions of methylene chloride.

-

Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

3. GC-MS Analysis

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating chloroanilines.

-

Injector: Splitless injection at 250°C.

-

Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor (suggested):

-

2,3,5,6-Tetrachloroaniline: m/z 229, 231 (quantification and qualifier ions from the molecular ion cluster).

-

This compound: m/z 232, 234 (corresponding ions for the deuterated standard).

-

-

4. Calibration and Quantification

-

Prepare a series of calibration standards containing known concentrations of 2,3,5,6-tetrachloroaniline.

-

Spike each calibration standard with the same concentration of this compound as the samples.

-

Analyze the calibration standards using the same GC-MS method.

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Calculate the concentration of 2,3,5,6-tetrachloroaniline in the samples using the peak area ratios obtained from the sample analysis and the calibration curve.

Proposed Microbial Degradation Pathway of 2,3,5,6-Tetrachloroaniline

While this compound is a synthetic compound not expected to undergo biological degradation, its non-labeled counterpart is an environmental contaminant. The microbial degradation of 2,3,5,6-tetrachloroaniline is not well-documented; however, based on the degradation of other chloroanilines and related compounds, a plausible aerobic degradation pathway can be proposed.[4][5] This pathway likely involves initial oxidative deamination followed by ring cleavage.

The proposed pathway initiates with an oxidative deamination of 2,3,5,6-tetrachloroaniline, catalyzed by an enzyme such as aniline (B41778) dioxygenase, to form tetrachlorocatechol.[6] Subsequent reductive dechlorination steps would yield intermediates like dichlorohydroxyquinol. This is followed by ring cleavage mediated by dioxygenases, leading to aliphatic intermediates that can enter central metabolic pathways like the TCA cycle. It is important to note that the persistence of polychlorinated compounds in the environment suggests that these degradation steps may be slow and carried out by specialized microorganisms.

Safety and Handling

The non-deuterated 2,3,5,6-tetrachloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[7] It is also very toxic to aquatic life with long-lasting effects.[7] While the deuterated form is typically handled in small quantities in a laboratory setting, it should be treated with the same level of caution. Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, and safety glasses), and handling in a well-ventilated area or fume hood are essential.

This technical guide provides a foundation for the use of this compound in research and analytical applications. For specific applications, further method development and validation are recommended.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. epa.gov [epa.gov]

- 3. benchchem.com [benchchem.com]

- 4. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 6. Genetic Diversity among 3-Chloroaniline- and Aniline-Degrading Strains of the Comamonadaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3,5,6-Tetrachloroaniline | C6H3Cl4N | CID 18998 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guidance for 2,3,5,6-Tetrachloroaniline-d3 Standard

For researchers, scientists, and drug development professionals requiring high-purity isotopic standards, 2,3,5,6-tetrachloroaniline-d3 serves as a critical internal standard for the quantitative analysis of its unlabeled counterpart and related aniline (B41778) compounds. This deuterated standard is essential for methods employing isotopic dilution, primarily with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for analyte loss during sample preparation and instrumental analysis. This guide provides an in-depth overview of commercial suppliers, their product specifications, and detailed experimental protocols for the application of this standard.

Commercial Availability

Several reputable suppliers offer this compound, ensuring its accessibility for research and analytical purposes. The products are typically available in neat form or as solutions, with varying quantities to suit different laboratory needs. Key product specifications from prominent suppliers are summarized below for easy comparison.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Isotopic Enrichment | Available Quantities |

| LGC Standards | TRC-T291501 | 1219806-05-9 | C₆D₃Cl₄N | 233.93 | Not specified | Inquire |

| CDN Isotopes | D-6911 | 1219806-05-9 | C₆D₃Cl₄N | 233.93 | 99 atom % D | 100 mg, 250 mg[1][2] |

| MedChemExpress | HY-W131180S | 1219806-05-9 | C₆D₃Cl₄N | 233.93 | Not specified | Inquire |

| Fisher Scientific | NC1379305 (CDN Isotopes) | 1219806-05-9 | C₆D₃Cl₄N | 233.93 | 99 atom % D | 250 mg[3] |

Note: The unlabeled compound has a CAS number of 3481-20-7.[2][4][5]

Principle of Isotopic Dilution

The use of this compound as an internal standard is based on the principle of isotopic dilution mass spectrometry. This technique relies on the addition of a known amount of the isotopically labeled standard to a sample prior to any processing steps. The deuterated standard is chemically identical to the native analyte and will therefore exhibit the same behavior during extraction, derivatization, and chromatographic separation. However, it can be distinguished by its higher mass in the mass spectrometer. By measuring the ratio of the native analyte to the isotopically labeled standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses.

Experimental Protocols

The following are representative protocols for the analysis of tetrachloroanilines in environmental or biological matrices using this compound as an internal standard. These protocols are intended as a guide and may require optimization for specific sample types and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Soil Samples

This protocol is adapted from methodologies for the analysis of chlorinated anilines in environmental samples.

1. Sample Preparation and Extraction:

-

Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL glass centrifuge tube.

-

Spiking: Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

-

Extraction: Add 20 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane (B92381) to the tube.

-

Sonication: Place the tube in an ultrasonic bath and sonicate for 15 minutes.

-

Centrifugation: Centrifuge the sample at 2500 rpm for 10 minutes.

-

Collection: Carefully decant the supernatant into a clean flask.

-

Repeat Extraction: Repeat the extraction process twice more with fresh solvent, combining all supernatants.

-

Drying: Pass the combined extract through anhydrous sodium sulfate (B86663) to remove any residual water.

-

Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injection Volume: 1 µL, splitless.

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

2,3,5,6-Tetrachloroaniline: m/z 231, 195, 160.

-

This compound: m/z 234, 198, 163.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Water Samples

This protocol is a general framework for the analysis of primary aromatic amines in aqueous matrices.

1. Sample Preparation and Extraction:

-

Sample Collection: Collect a 500 mL water sample in a clean glass bottle.

-

Spiking: Spike the sample with a known amount of this compound.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB, 6 cc, 200 mg) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

-

Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 6 mL of methanol.

-

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Agilent 6470A Triple Quadrupole or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

2,3,5,6-Tetrachloroaniline: Precursor ion -> product ions (to be determined by infusion of the standard).

-

This compound: Precursor ion -> product ions (to be determined by infusion of the standard).

-

Experimental Workflow

The general workflow for the analysis of a target analyte using an isotopic internal standard involves a series of sequential steps from sample receipt to final data analysis.

Conclusion

The commercial availability of this compound from multiple suppliers provides researchers with a reliable source for this essential internal standard. Its application in isotopic dilution mass spectrometry, following robust and optimized experimental protocols, is crucial for achieving accurate and precise quantification of tetrachloroanilines and related compounds in complex matrices. The methodologies outlined in this guide serve as a comprehensive starting point for the development and implementation of sensitive and reliable analytical methods in various scientific disciplines.

References

Solubility Profile of 2,3,5,6-Tetrachloroaniline-d3 in Organic Solvents: A Technical Guide

Disclaimer: Publicly available quantitative solubility data for the deuterated compound 2,3,5,6-tetrachloroaniline-d3 is limited. This guide is based on the physicochemical properties and expected solubility behavior of its non-deuterated analog, 2,3,5,6-tetrachloroaniline (B43135). The isotopic substitution of deuterium (B1214612) for protium (B1232500) is not expected to significantly alter the solubility characteristics.

This technical guide provides a comprehensive overview of the solubility of 2,3,5,6-tetrachloroaniline in various organic solvents, detailed experimental protocols for solubility determination, and analytical methods for quantification. This information is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Core Concepts in Solubility

The solubility of 2,3,5,6-tetrachloroaniline is governed by its molecular structure, which includes a polar amino (-NH2) group and four nonpolar chlorine atoms attached to an aromatic benzene (B151609) ring. The principle of "like dissolves like" is a key determinant of its solubility profile. The presence of multiple chlorine atoms increases the molecule's hydrophobicity, leading to low solubility in water but higher solubility in organic solvents.[1][2]

Expected Solubility Profile

| Solvent System | Solvent Type | Expected Solubility | Rationale/Analog Data |

| Methanol (B129727) | Polar Protic | Moderately Soluble | Pentachloroaniline (B41903) is soluble in alcohol.[1] |

| Ethanol (B145695) | Polar Protic | Soluble | 2,4,6-trichloroaniline (B165571) is soluble in ethanol.[1] Crystallization from ethanol is a suggested purification method for 2,3,5,6-tetrachloroaniline.[4] |

| Acetone | Polar Aprotic | Soluble | Expected to be a good solvent due to its polarity and ability to accept hydrogen bonds.[1] |

| Diethyl Ether | Nonpolar | Soluble | 2,4,6-trichloroaniline and pentachloroaniline are soluble in ether.[1] |

| Chloroform | Nonpolar | Soluble | General solubility is expected for chlorinated organic compounds.[1] |

| Toluene | Nonpolar | Moderately Soluble | Expected to be a suitable solvent for the nonpolar chlorinated benzene ring.[1] |

| Cyclohexane | Nonpolar | Soluble | A standard solution of 2,3,5,6-tetrachloroaniline is commercially available in cyclohexane.[5] |

| Hexane/Petroleum Ether | Nonpolar | Sparingly to Moderately Soluble | 2,4,6-trichloroaniline and pentachloroaniline are soluble in petroleum ether.[1] |

| Water | Highly Polar Protic | Very Low | Generally described as sparingly soluble in water.[1][2] The structurally similar 2,4,6-trichloroaniline has a reported water solubility of 32 mg/L at 19°C.[6] |

Experimental Protocols

Accurate determination of solubility is crucial for various applications, from drug discovery to environmental fate studies.[7][8][9] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10]

This protocol describes the steps to determine the equilibrium solubility of 2,3,5,6-tetrachloroaniline in a given organic solvent.

Materials:

-

2,3,5,6-tetrachloroaniline (solid)

-

Solvent of interest

-

Glass flasks or vials with airtight seals

-

Thermostatically controlled shaker or incubator

-

Magnetic stirrer and stir bars (optional)

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid 2,3,5,6-tetrachloroaniline to a known volume of the solvent in a sealed flask.[1][11] The excess solid should be visually apparent to ensure saturation.

-

Equilibration: Place the sealed flasks in a thermostatic shaker set to the desired temperature (e.g., 25°C).[8] Agitate the mixtures for a sufficient period to allow them to reach equilibrium. This can take anywhere from 2 to 24 hours or longer.[8][10] The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample or filter it through a membrane filter (e.g., 0.45 µm PTFE) that is compatible with the solvent.[7] This step is critical to avoid including solid particles in the sample for analysis.

-

Sample Preparation for Analysis: Carefully take a precise aliquot of the clear, saturated supernatant. Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the working range of the analytical method.[10]

-

Quantification: Analyze the concentration of 2,3,5,6-tetrachloroaniline in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][12][13]

This protocol provides a general method for the quantification of tetrachloroaniline, adapted from methods for similar chloroanilines.[12][13][14]

Instrumentation and Conditions:

-

HPLC System: With UV-Vis detector.

-

Column: C18 or Cyano (CN) column (e.g., Luna® 150 mm × 3 mm, 3 µm).[12]

-

Mobile Phase: An isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid). A typical starting point could be a 55:45 (v/v) mixture of methanol and water containing 0.02% formic acid.[12][15]

-

Flow Rate: 1.0 - 2.0 mL/min.[14]

-

Detection Wavelength: Approximately 238-239 nm, which is typical for chloroanilines.[12][14]

-

Injection Volume: 10-20 µL.[14]

-

Column Temperature: 25-40°C.[14]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of 2,3,5,6-tetrachloroaniline of known concentrations in the mobile phase or a compatible solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted sample from the solubility experiment into the HPLC system.

-

Concentration Calculation: Determine the peak area for the analyte in the sample. Use the calibration curve to calculate the concentration of 2,3,5,6-tetrachloroaniline in the diluted sample.

-

Solubility Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of a compound using the shake-flask method followed by HPLC analysis.

Caption: Workflow for solubility determination via the shake-flask method.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2,3,5,6-TETRACHLOROANILINE | 3481-20-7 [chemicalbook.com]

- 5. 2,3,5,6-Tetrachloroaniline 10 µg/mL in Cyclohexane [lgcstandards.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution [scirp.org]

- 13. HPLC determination of chlorhexidine gluconate and p-chloroaniline in topical ointment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3,5,6-Tetrachloroaniline-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2,3,5,6-tetrachloroaniline-d3. This deuterated standard is crucial for the accurate quantification of 2,3,5,6-tetrachloroaniline (B43135) in various matrices, particularly in environmental and biological samples. Understanding its fragmentation behavior is essential for developing robust analytical methods.

Core Principles of Fragmentation

Electron ionization (EI) mass spectrometry is a powerful technique for the structural elucidation of organic compounds. In the ion source, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•). This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The resulting mass spectrum is a unique fingerprint of the compound, providing valuable information about its structure.

For halogenated aromatic compounds like 2,3,5,6-tetrachloroaniline, the fragmentation is heavily influenced by the presence of chlorine atoms and the stable aromatic ring. The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) results in characteristic isotopic clusters for the molecular ion and its fragments, aiding in their identification.

Predicted Mass Spectrometry Data for this compound

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted based on the known spectrum of its non-deuterated analog, 2,3,5,6-tetrachloroaniline.[1] The primary fragmentation pathways for polychlorinated aromatic compounds typically involve the sequential loss of chlorine atoms and/or the elimination of small neutral molecules.

The molecular weight of this compound is approximately 233.93 g/mol .[2] The following table summarizes the predicted major ions and their relative abundances in the electron ionization mass spectrum. The m/z values are adjusted to account for the three deuterium (B1214612) atoms on the aniline (B41778) nitrogen.

| Ion Description | Predicted m/z | Predicted Relative Abundance |

| Molecular Ion [M]⁺ | 234 (and isotopic peaks) | High |

| [M-Cl]⁺ | 199 | Moderate |

| [M-2Cl]⁺ | 164 | Moderate |

| [M-3Cl]⁺ | 129 | Low |

| [M-4Cl]⁺ | 94 | Low |

| Fragments from ring cleavage | < 94 | Low |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the formation of the molecular ion. Subsequent fragmentation likely proceeds through the loss of chlorine radicals, leading to a cascade of fragment ions. The stability of the resulting carbocations influences the relative abundance of the observed peaks.

Experimental Protocols

The analysis of 2,3,5,6-tetrachloroaniline and its deuterated internal standard is typically performed using gas chromatography coupled with mass spectrometry (GC-MS). The following is a generalized experimental protocol that can be adapted for various sample matrices.

1. Sample Preparation (General)

-

Internal Standard Spiking: A known amount of this compound is added to the sample at the beginning of the extraction process to correct for matrix effects and variations in extraction efficiency and instrument response.

-

Extraction:

-

Liquid Samples (e.g., Water): Liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or a hexane/acetone mixture) is commonly employed.

-

Solid Samples (e.g., Soil, Tissue): Pressurized liquid extraction (PLE) or Soxhlet extraction with an appropriate solvent system is typically used.

-

-

Cleanup: The crude extract is often subjected to a cleanup step, such as solid-phase extraction (SPE) using silica (B1680970) or Florisil cartridges, to remove interfering co-extractives.

-

Concentration: The cleaned extract is concentrated to a final volume, typically under a gentle stream of nitrogen.

2. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injection Port: Splitless mode at 250°C.

-

Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. The characteristic ions of both the native analyte and the deuterated internal standard are monitored.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

The following diagram illustrates a typical workflow for the analysis of 2,3,5,6-tetrachloroaniline using its deuterated internal standard.

Conclusion

This guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound and a foundational experimental protocol for its use as an internal standard. The predictable fragmentation pattern, characterized by the sequential loss of chlorine atoms, allows for the development of highly selective and sensitive analytical methods. Researchers and drug development professionals can utilize this information to establish robust quantification assays for 2,3,5,6-tetrachloroaniline in complex matrices, ensuring data accuracy and reliability.

References

An In-Depth Technical Guide to the Stability and Storage of 2,3,5,6-Tetrachloroaniline-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3,5,6-tetrachloroaniline-d3. The information herein is intended to support research, development, and quality control activities by providing best practices for maintaining the integrity of this isotopically labeled compound.

Chemical and Physical Properties

This compound is the deuterated form of 2,3,5,6-tetrachloroaniline (B43135). The deuterium (B1214612) labels are on the amine group and the aromatic ring. Key physicochemical properties of the unlabeled analogue are summarized below, which are expected to be very similar for the deuterated compound.

| Property | Value |

| CAS Number | 1219806-05-9 |

| Molecular Formula | C₆D₃Cl₄N |

| Molecular Weight | 233.93 g/mol |

| Appearance | Solid powder |

| Storage Temperature | Room Temperature (20-25°C)[1] |

Stability Profile and Storage Conditions

Summary of Storage Recommendations:

| Condition | Recommendation | Duration |

| Long-Term Storage | Store at room temperature (20-25°C) in a well-sealed container, protected from light and moisture.[1] | Indefinite, with re-analysis recommended after three years. |

| Short-Term Storage | Maintain at room temperature in a sealed container. | Suitable for the duration of active use. |

| In-Solution | Store solutions in tightly capped vials, protected from light. For prolonged storage, refrigeration (2-8°C) is advisable to minimize solvent evaporation and potential degradation. | Dependent on solvent and concentration; periodic re-analysis is recommended. |

The stability of this compound is crucial for its use as an internal standard or in other research applications. The primary concern for deuterated compounds is the potential for hydrogen-deuterium (H-D) exchange, which can compromise the isotopic purity.

Key Stability Considerations:

-

Hydrogen-Deuterium Exchange: The deuterium atoms on the amine group are susceptible to exchange with protons from protic solvents (e.g., water, methanol). It is imperative to use anhydrous, aprotic, or deuterated solvents when preparing solutions to prevent the loss of the deuterium label.

-

Oxidative Degradation: Aromatic amines can be prone to oxidation, which may be catalyzed by light, heat, or the presence of oxidizing agents.[2][3] Storage under an inert atmosphere (e.g., argon or nitrogen) can mitigate this risk, especially for long-term storage or when the compound is in solution.

-

Thermal Stability: The compound is stable at room temperature.[1] Exposure to high temperatures should be avoided as it can accelerate degradation.

Potential Degradation Pathways

While specific degradation pathways for 2,3,5,6-tetrachloroaniline have not been extensively documented in the available literature, potential degradation mechanisms for chloroanilines include:

-

Oxidation: The primary degradation pathway for aromatic amines is often oxidation, leading to the formation of colored impurities.[2][3]

-

Dechlorination: Under certain environmental or experimental conditions, reductive dechlorination can occur. For instance, anaerobic degradation of pentachloroaniline (B41903) has been shown to proceed through stepwise dechlorination to tetrachloroaniline, trichloroaniline, and so on.[4]

Figure 1: Potential degradation and exchange pathways for this compound.

Experimental Protocols for Stability Assessment

To ensure the continued integrity of this compound, a stability testing program should be implemented. The following protocols are based on established guidelines for stability testing of chemical standards and active pharmaceutical ingredients.[5][6][7]

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[8][9]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for 24 hours.

-

Oxidation: Add 3% hydrogen peroxide to the sample solution and store at room temperature for 24 hours.

-

Thermal Stress: Store the solid compound and a solution at 60°C for 7 days.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Analysis: Analyze the stressed samples against a control sample (stored at recommended conditions) using a validated stability-indicating analytical method, such as HPLC-UV or GC-MS.

Long-Term Stability Study

A long-term stability study establishes the re-test period for the compound under recommended storage conditions.

Methodology:

-

Storage: Store at least three batches of the compound at the recommended long-term storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

-

Testing Frequency: Test the samples at regular intervals, such as 0, 3, 6, 9, 12, 18, 24, and 36 months.[7]

-

Analytical Tests: At each time point, assess the following:

-

Appearance (visual inspection)

-

Purity (by HPLC or GC)

-

Isotopic Enrichment (by mass spectrometry)

-

Identification (e.g., by comparing the retention time and mass spectrum to a reference standard)

-

Figure 2: Workflow for stability assessment of this compound.

Recommended Analytical Methods for Stability Testing

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for the analysis of this compound.

General HPLC-UV Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile and water gradient

-

Detector: UV at a wavelength of maximum absorbance (e.g., ~306 nm for the unlabeled compound)[10]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

General GC-MS Method Parameters:

-

Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness

-

Carrier Gas: Helium

-

Inlet Temperature: 250°C

-

Oven Program: Start at a suitable low temperature, ramp to a high temperature to ensure elution.

-

Ionization Mode: Electron Ionization (EI)

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Safe Handling and Disposal

-

Handling: 2,3,5,6-Tetrachloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[11] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or fume hood.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

By adhering to these guidelines for storage, handling, and stability testing, researchers can ensure the quality and reliability of this compound in their scientific investigations.

References

- 1. esslabshop.com [esslabshop.com]

- 2. ijrpp.com [ijrpp.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Pentachloroaniline | C6H2Cl5N | CID 10693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. 2,3,5,6-TETRACHLOROANILINE | 3481-20-7 [chemicalbook.com]

- 11. 2,3,5,6-Tetrachloroaniline | C6H3Cl4N | CID 18998 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Standards in Environmental Analysis

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reliable environmental analysis, the challenge of complex matrices and trace-level concentrations of contaminants demands the most robust analytical techniques. This technical guide delves into the core applications of deuterated standards, the cornerstone of isotope dilution mass spectrometry (IDMS), providing an in-depth resource for professionals in research, environmental science, and drug development. The use of deuterated internal standards with mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) has become the benchmark for achieving high-quality, defensible data.[1]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

At the heart of this advanced analytical approach is the principle of Isotope Dilution Mass Spectrometry (IDMS).[1] This technique involves the addition of a known amount of a stable, isotopically labeled version of the analyte—in this case, a deuterated standard—to the sample at the beginning of the analytical process.[2] This "isotopic spike" acts as an internal standard that behaves nearly identically to the native analyte throughout sample preparation, extraction, and analysis.[3][4] Because the deuterated standard and the target analyte have virtually the same physicochemical properties, they experience the same losses during sample processing and the same ionization response in the mass spectrometer.[5] By measuring the ratio of the native analyte to the deuterated standard in the final extract, it is possible to accurately quantify the analyte in the original sample, effectively compensating for matrix effects and variations in recovery.[1][2]

Core Applications in Environmental Analysis

The versatility of deuterated standards makes them invaluable for a wide range of environmental applications, from monitoring persistent organic pollutants to assessing emerging contaminants.

Analysis of Persistent Organic Pollutants (POPs)

Persistent organic pollutants (POPs) are highly toxic and bioaccumulative compounds that pose a significant threat to environmental and human health.[6] Their analysis in complex matrices like soil, sediment, and biota is often challenging due to low concentrations and significant matrix interference. IDMS using deuterated standards is the gold standard for the accurate quantification of POPs, including polychlorinated biphenyls (PCBs), dioxins, and legacy pesticides like DDT.[6][7]

A key application is the analysis of POPs in sediment. The use of 13C or deuterated analogues allows for the quantification of bioaccessible legacy contaminants.[3][8] By adding the labeled standard to the sediment sample, researchers can determine the fraction of the contaminant that is available for uptake by organisms, providing a more accurate assessment of risk.[3][8]

Monitoring of Pharmaceuticals and Personal Care Products (PPCPs) in Water

The increasing presence of pharmaceuticals and personal care products (PPCPs) in wastewater and surface water is a growing environmental concern.[9] LC-MS/MS coupled with isotope dilution is a highly selective and sensitive method for the detection and quantification of these emerging contaminants.[9] Deuterated standards for a wide range of pharmaceuticals are used to correct for matrix effects, which are particularly pronounced in complex wastewater samples.[9] This approach enables the accurate measurement of PPCPs at very low concentrations (ng/L levels), which is crucial for assessing their environmental fate and potential risks.

Quantification of Volatile Organic Compounds (VOCs) in Water and Air

Volatile organic compounds (VOCs) are a diverse group of pollutants that can contaminate drinking water and ambient air.[10][11] Purge and trap GC-MS is a common technique for their analysis, and the use of deuterated internal standards is essential for accurate quantification.[10][11] For instance, 1,2-dichloroethane-d4 (B128599) is a commonly used internal standard for the analysis of volatile priority pollutants in water.[10] The addition of the deuterated standard to the sample before purging allows for the correction of variations in purging efficiency and instrument response.

Pesticide Residue Analysis in Soil and Food

Ensuring food safety and environmental quality requires the accurate determination of pesticide residues in soil and agricultural products.[12][13] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often combined with GC-MS/MS and LC-MS/MS, is widely used for multiresidue pesticide analysis.[12] The incorporation of deuterated internal standards in the analytical workflow is critical for compensating for matrix effects and ensuring the accuracy of the results, especially in complex food matrices.[14]

Quantitative Data Summary

The following table summarizes representative quantitative data from various studies utilizing deuterated standards in environmental analysis, highlighting the performance of these methods.

| Analyte Class | Matrix | Analytical Technique | Deuterated Standard(s) Used | Recovery (%) | LOD | LOQ | Reference |

| Pharmaceuticals | Hospital Wastewater | LC-MS/MS | Levocetirizine-d4, Carbamazepine-d2, Sulfamethoxazole-d4, Acetaminophen-d4 | Not specified | 0.02 - 0.59 µg/L | 0.07 - 1.80 µg/L | [9] |

| Volatile Organic Compounds | Drinking Water | Purge and Trap GC-MS | 1,2-dichloroethane-d4 | Not specified | ~1 µg/L | Not specified | [10] |

| Pesticides | Agricultural Soil | GC-MS/MS & LC-MS/MS | Triphenyl phosphate (B84403) (TPP) as internal standard (not deuterated in this specific study, but representative of the technique) | 70 - 120% | Not specified | Not specified | [12] |

| Pesticides | Soil | GC-MS | Not specified | 87.0 - 106.2% | 0.02 - 1.6 µg/kg | Not specified | [15] |

| Pesticides | Fruit and Soil | GC-MS | Tribromophenol (TBP) as internal standard (not deuterated in this specific study, but representative of the technique) | 70.5 - 100.5% | ≤ 0.112 µg/g | ≤ 0.204 µg/g | [13] |

| Persistent Organic Pollutants (DDTs and PCBs) | Marine Sediment | GC-MS | 13C or deuterated analogues | Not specified | Not specified | Not specified | [1][3] |

Detailed Experimental Protocols

Protocol 1: Analysis of Pharmaceuticals in Hospital Wastewater by LC-MS/MS

This protocol is a generalized procedure based on the methodology for analyzing pharmaceuticals in wastewater.[9]

1. Sample Collection and Preparation:

-

Collect a 24-hour composite sample of hospital wastewater in a pre-cleaned amber glass bottle.

-

Store the sample at 4°C until extraction.

-

Filter the water sample through a 1.2 µm glass fiber filter to remove suspended solids.

-

Spike the filtered sample with a known amount of a deuterated internal standard mixture (e.g., Levocetirizine-d4, Carbamazepine-d2, Sulfamethoxazole-d4, Acetaminophen-d4).

2. Solid-Phase Extraction (SPE):

-

Condition an Oasis HLB SPE cartridge with methanol (B129727) followed by deionized water.

-

Load the spiked water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Dry the cartridge under vacuum.

-

Elute the analytes and deuterated standards from the cartridge with methanol.

3. Extract Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of a suitable solvent mixture (e.g., methanol/water).

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis:

-

Inject an aliquot of the final extract into the LC-MS/MS system.

-

Perform chromatographic separation on a C18 column with a gradient elution program using mobile phases such as water with formic acid and acetonitrile.

-

Detect and quantify the target pharmaceuticals and their deuterated internal standards using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Protocol 2: Analysis of Persistent Organic Pollutants (POPs) in Sediment by GC-MS

This protocol outlines a general procedure for the analysis of POPs in sediment using isotope dilution.[1]

1. Sample Preparation and Spiking:

-

Homogenize the sediment sample to ensure uniformity.

-

Weigh a subsample (e.g., 10 g) into an extraction thimble.

-

Spike the sample with a known amount of a deuterated or 13C-labeled POPs internal standard mixture.

2. Extraction:

-

Perform Soxhlet extraction of the spiked sediment sample with a suitable solvent (e.g., hexane/acetone) for 16-24 hours.

-

Alternatively, use Pressurized Liquid Extraction (PLE) for a faster extraction.

3. Extract Cleanup:

-

Concentrate the extract using a rotary evaporator.

-

Perform a multi-step cleanup procedure to remove interfering compounds. This may include:

-

Gel Permeation Chromatography (GPC) to remove high molecular weight lipids.

-

Adsorption chromatography on silica (B1680970) gel or Florisil to separate different classes of POPs.

-

4. Final Extract Preparation:

-

Concentrate the cleaned extract to a final volume of 1 mL.

-

Add a recovery (internal) standard just before analysis to check the performance of the GC-MS instrument.

5. GC-MS Analysis:

-

Inject an aliquot of the final extract into the GC-MS system.

-

Use a high-resolution capillary column for the separation of individual POP congeners.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.

-

Quantify the native POPs based on the response ratio to their corresponding labeled internal standards.

Mandatory Visualizations

Caption: Experimental workflow for environmental analysis using Isotope Dilution Mass Spectrometry (IDMS).

Caption: Logical relationship demonstrating how deuterated standards correct for analytical errors in IDMS.

References

- 1. Use of Isotope Dilution Method To Predict Bioavailability of Organic Pollutants in Historically Contaminated Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lotusinstruments.com [lotusinstruments.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. glsciences.eu [glsciences.eu]

- 7. Use of isotope dilution method to predict bioavailability of organic pollutants in historically contaminated sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.org.mx [scielo.org.mx]

- 9. dl.astm.org [dl.astm.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. pjoes.com [pjoes.com]

- 13. lirias.kuleuven.be [lirias.kuleuven.be]

- 14. researchgate.net [researchgate.net]

- 15. ccbasilea-crestocolmo.org.uy [ccbasilea-crestocolmo.org.uy]

The Role of 2,3,5,6-Tetrachloroaniline-d3 in Metabolic Profiling Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of 2,3,5,6-tetrachloroaniline-d3 as a deuterated internal standard in metabolic profiling studies. While specific applications of this compound in metabolomics are not extensively documented in peer-reviewed literature, this guide will extrapolate its role based on the well-established principles of using stable isotope-labeled standards in mass spectrometry-based bioanalysis.

Introduction: The Imperative for Precision in Metabolic Profiling

Metabolic profiling, a cornerstone of systems biology, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. This powerful technology provides a snapshot of the physiological state of a cell or organism, offering invaluable insights into disease mechanisms, drug efficacy, and toxicity. However, the analytical complexity of biological matrices presents significant challenges to achieving accurate and reproducible quantification.

Deuterated internal standards are considered the gold standard for quantitative mass spectrometry. These are molecules where one or more hydrogen atoms are replaced by their stable isotope, deuterium. This substitution results in a compound that is chemically almost identical to the analyte of interest but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[1] this compound is the deuterium-labeled form of 2,3,5,6-tetrachloroaniline (B43135) and is intended for use as an internal standard in quantitative analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

The primary role of a deuterated internal standard like this compound is to correct for variability throughout the analytical workflow, including:

-

Sample Preparation: Compensating for losses during extraction, evaporation, and derivatization steps.

-

Matrix Effects: Mitigating the suppression or enhancement of ionization in the mass spectrometer source caused by co-eluting matrix components.

-

Instrumental Variability: Correcting for fluctuations in injection volume and detector response.

By adding a known amount of the deuterated standard to samples at the beginning of the workflow, the ratio of the analyte to the internal standard can be used for accurate quantification, significantly improving the precision and reliability of the data.[1]

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₆D₃Cl₄N |

| Molecular Weight | ~233.93 g/mol |

| Unlabeled CAS Number | 3481-20-7 |

| Labeled CAS Number | 1219806-05-9 |

| Appearance | Solid |

| Key Feature | Stable isotope-labeled analog of 2,3,5,6-tetrachloroaniline. |

Hypothetical Application in Targeted Metabolomics

While direct evidence is scarce, this compound could theoretically be employed in a targeted metabolic profiling study focusing on a panel of chlorinated aromatic amines or other structurally related metabolites. In such a scenario, it would serve as an ideal internal standard due to its structural similarity to the target analytes, ensuring that it behaves similarly during sample processing and analysis.

Quantitative Performance Data (Exemplary)

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for a hypothetical analyte using this compound as an internal standard. This data is illustrative of the typical performance of deuterated internal standards in bioanalysis.

Table 1: Calibration Curve and Linearity

| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 150,100 | 0.0101 |

| 5 | 7,650 | 152,300 | 0.0502 |

| 10 | 15,100 | 149,800 | 0.1008 |

| 50 | 75,800 | 151,200 | 0.5013 |

| 100 | 152,000 | 150,500 | 1.0099 |

| 500 | 760,500 | 151,800 | 5.0099 |

| Linearity (r²) | - | - | 0.9998 |

Table 2: Accuracy and Precision

| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |

| 3 | 2.95 | 98.3 | 4.2 |

| 75 | 76.8 | 102.4 | 2.8 |

| 400 | 395.6 | 98.9 | 3.1 |

Table 3: Matrix Effect and Recovery

| Matrix | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |

| Plasma | 85.2 | 86.1 | 98.7 |

| Urine | 91.5 | 92.3 | 99.1 |

| Cell Lysate | 88.9 | 89.5 | 100.7 |

Experimental Protocols

The following is a detailed methodology for a targeted metabolomics experiment using a deuterated internal standard like this compound.

Sample Preparation (Protein Precipitation)

-

Thaw Samples: Thaw biological samples (e.g., plasma, urine, cell lysates) on ice.

-

Aliquoting: Aliquot 100 µL of each sample into a clean microcentrifuge tube.

-

Spiking with Internal Standard: Add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727) to each sample, quality control (QC), and calibration standard.

-

Protein Precipitation: Add 400 µL of ice-cold methanol to each tube.

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer to Vials: Transfer the reconstituted samples to LC-MS vials for analysis.

LC-MS/MS Analysis

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Selected Reaction Monitoring (SRM) |

Data Analysis

-

Peak Integration: Integrate the peak areas for each target analyte and the internal standard (this compound).

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Quantification: Determine the concentration of the analytes in the unknown samples using the calibration curve.

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for targeted metabolic profiling using a deuterated internal standard.

Hypothetical Metabolic Pathway of a Tetrachloroaniline

Based on the known metabolism of similar compounds, the biotransformation of a tetrachloroaniline in a biological system could involve several key reactions.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,3,5,6-Tetrachloroaniline-d3 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of chloroanilines, a class of compounds used in the synthesis of dyes, pesticides, and pharmaceuticals, is of significant environmental and safety concern. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the determination of these compounds in various matrices. To ensure the accuracy and reliability of GC-MS data, the use of an internal standard is crucial. An ideal internal standard co-elutes with the analyte of interest and behaves similarly during sample preparation and analysis, thus compensating for variations in extraction efficiency, injection volume, and instrument response.

Deuterated analogs of the target analytes are considered the gold standard for internal standards in mass spectrometry-based methods.[1][2] 2,3,5,6-Tetrachloroaniline-d3 is the deuterium-labeled form of 2,3,5,6-tetrachloroaniline (B43135) and serves as an excellent internal standard for the quantification of tetrachloroanilines and other related chloroanilines.[3] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it experiences similar matrix effects and ionization suppression, leading to more accurate and precise results.[2]

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of tetrachloroanilines in soil and water samples by GC-MS.

Principle of the Method

The method involves the extraction of chloroanilines from the sample matrix, followed by analysis using a gas chromatograph coupled to a mass spectrometer. A known amount of the internal standard, this compound, is added to each sample, calibration standard, and quality control sample prior to extraction.

During GC separation, the target analyte and the internal standard are separated from other components in the sample extract. The mass spectrometer then detects and quantifies the characteristic ions of both the analyte and the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and to determine the concentration of the analyte in the samples. This ratiometric measurement corrects for potential losses during sample preparation and variations in GC-MS performance, thereby improving the accuracy and precision of the results.

Materials and Reagents

-

Analytes and Internal Standard:

-

2,3,5,6-Tetrachloroaniline (analytical standard)

-

This compound (isotopic purity ≥ 98%)

-

-

Solvents (Pesticide Grade or equivalent):

-

Reagents:

-

Anhydrous sodium sulfate (B86663) (analytical grade, baked at 400°C for 4 hours)

-

Deionized water (18.2 MΩ·cm)

-

-

Supplies:

-

Volumetric flasks, pipettes, and syringes

-

Centrifuge tubes with screw caps

-

Syringe filters (0.22 µm, PTFE)

-

GC vials with inserts

-

Ultrasonic bath

-

Nitrogen evaporator or rotary evaporator

-

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of 2,3,5,6-tetrachloroaniline and this compound into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol.

-

-

Working Standard Solution (10 µg/mL):

-

Dilute the primary stock solutions with methanol to prepare a working standard solution containing 10 µg/mL of 2,3,5,6-tetrachloroaniline.

-

-

Internal Standard Spiking Solution (1 µg/mL):

-

Dilute the this compound primary stock solution with methanol to prepare a 1 µg/mL internal standard spiking solution.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking appropriate volumes of the working standard solution into a blank matrix extract.

-

A typical calibration range for chloroanilines is 1 to 200 ng/mL.

-

Add a constant amount of the internal standard spiking solution to each calibration standard to achieve a final concentration of 50 ng/mL.

-

Sample Preparation

The following are generalized protocols for water and soil samples. Optimization may be required depending on the specific sample matrix.

-

Measure 100 mL of the water sample into a 250 mL separatory funnel.

-

Spike the sample with 50 µL of the 1 µg/mL internal standard spiking solution (final concentration of 50 ng/mL).

-

Add 30 mL of dichloromethane to the separatory funnel.

-

Shake vigorously for 2 minutes, venting frequently.

-

Allow the layers to separate and collect the organic (bottom) layer.

-

Repeat the extraction twice more with fresh 30 mL portions of dichloromethane.

-

Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen.

-

Transfer the concentrated extract to a GC vial for analysis.

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Spike the sample with 50 µL of the 1 µg/mL internal standard spiking solution.

-

Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the centrifuge tube.

-

Vortex for 30 seconds and then place in an ultrasonic bath for 15 minutes.

-

Centrifuge the sample at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean flask.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the extracts and pass them through anhydrous sodium sulfate.

-

Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen.

-

Transfer the concentrated extract to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of tetrachloroanilines. Instrument-specific optimization may be necessary.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Injector | Splitless mode, 250°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 200°C at 15°C/min, then ramp to 280°C at 20°C/min, hold for 5 min. |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | 2,3,5,6-Tetrachloroaniline: m/z 231 (quantifier), 229, 194 (qualifiers)This compound: m/z 234 (quantifier), 232, 197 (qualifiers) |

Data Presentation

The following tables present illustrative data for a typical method validation for the analysis of 2,3,5,6-tetrachloroaniline using this compound as an internal standard. This data is representative of the performance expected from a well-optimized GC-MS method.

Table 1: Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte Area / IS Area) |

| 1 | 1,520 | 30,150 | 0.050 |

| 5 | 7,650 | 30,300 | 0.252 |

| 10 | 15,100 | 29,980 | 0.504 |

| 25 | 38,200 | 30,500 | 1.252 |

| 50 | 75,900 | 30,100 | 2.521 |

| 100 | 152,300 | 30,250 | 5.035 |

| 200 | 305,000 | 30,400 | 10.033 |

| Linearity (R²) | \multicolumn{3}{c | }{0.9995 } |

Table 2: Precision and Recovery in Spiked Soil Samples

| Spiked Concentration (ng/g) | Mean Measured Concentration (ng/g) (n=6) | Recovery (%) | Relative Standard Deviation (RSD, %) |

| 5 | 4.85 | 97.0 | 6.5 |

| 50 | 48.2 | 96.4 | 4.2 |

| 150 | 145.8 | 97.2 | 3.8 |

Table 3: Method Detection and Quantitation Limits

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.3 |

| Limit of Quantitation (LOQ) | 1.0 |

Visualizations

Caption: General experimental workflow for the quantitative analysis of tetrachloroanilines.

Caption: Role of the internal standard in compensating for analytical variability.